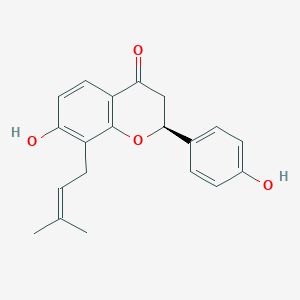

Isobavachin

描述

2-Nonyl-4-hydroxyquinoline N-oxide: is an organic compound belonging to the class of 4-hydroxy-2-alkylquinolines. These compounds are characterized by a quinoline moiety with a hydroxyl group attached to the C4 atom and an alkyl chain attached to the C2 atom .

准备方法

合成路线和反应条件: 2-壬基-4-羟基喹啉 N-氧化物的合成通常涉及邻氨基苯甲酸与 β-酮脂肪酸的缩合,随后对 2-硝基苯甲酰烯胺进行受控部分氢化 . 反应条件通常需要特定的催化剂和受控环境,以确保获得所需产物。

工业生产方法: 2-壬基-4-羟基喹啉 N-氧化物的工业生产方法尚未得到广泛记载。 在实验室环境中使用的合成方法可以扩展到工业应用,涉及类似的反应条件和催化剂 .

化学反应分析

反应类型: 2-壬基-4-羟基喹啉 N-氧化物会发生各种化学反应,包括氧化、还原和取代反应 .

常见试剂和条件:

氧化: 该化合物可以使用过氧化氢或其他氧化剂等试剂进行氧化。

还原: 还原反应通常涉及使用硼氢化钠等还原剂。

取代: 取代反应可以在特定条件下发生,通常涉及亲核试剂或亲电试剂。

主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生醌衍生物,而还原可能会产生各种氢化喹啉衍生物 .

科学研究应用

2-壬基-4-羟基喹啉 N-氧化物在科学研究中具有多种应用:

作用机制

2-壬基-4-羟基喹啉 N-氧化物的作用机制涉及其与细菌群体感应系统的相互作用。 它充当铜绿假单胞菌信号 (PQS) 系统的激动剂或拮抗剂,调节铜绿假单胞菌中毒力基因的表达 . 该化合物与 PqsR 受体结合,影响信号分子的产生并调节细菌行为 .

相似化合物的比较

类似化合物:

2-庚基-4-羟基喹啉: 4-羟基-2-烷基喹啉家族的另一个成员,以其在细菌群体感应中的作用而闻名.

2-庚基-3-羟基-4(1H)-喹啉酮: PQS 的前体,参与类似的生物过程.

2-壬基-3-羟基-4(1H)-喹啉酮: PQS 的 C9 同系物,在细菌通讯中具有类似的功能.

独特性: 2-壬基-4-羟基喹啉 N-氧化物因其特定的烷基链长度以及在细菌群体感应系统中既作为激动剂又作为拮抗剂的作用而独一无二。 这种双重功能使其成为研究细菌通讯和开发抗菌剂的宝贵化合物 .

生物活性

Isobavachin, a prenylated flavonoid predominantly found in the seeds of Psoralea corylifolia, has garnered attention for its diverse biological activities. This compound exhibits significant pharmacological properties, including anti-osteoporosis, neurogenic, anti-cancer, and metabolic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound (CAS No. 31524–62-6) is structurally characterized as 2,3-dihydro-7-hydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-butyl-2-alkenyl)-4H-1-benzopyran-4-one. Its molecular weight is approximately 328.38 g/mol. The compound's unique structure contributes to its various biological activities.

1. Anti-Osteoporosis Activity

This compound has been shown to stimulate osteoblast proliferation and differentiation, making it a potential therapeutic candidate for osteoporosis. A study demonstrated that this compound enhances bone formation markers in vitro and in vivo, indicating its role in bone metabolism.

Table 1: Effects of this compound on Osteoblasts

| Parameter | Control Group | This compound Group |

|---|---|---|

| Osteoblast Proliferation | Baseline | Increased |

| ALP Activity (U/mg) | 0.5 | 1.2 |

| Mineralization (μg/cm²) | 10 | 25 |

ALP: Alkaline Phosphatase

2. Neurogenic Effects

This compound promotes the differentiation of mouse embryonic stem (ES) cells into neuronal cells. Research indicates that treatment with this compound enhances the expression of neuronal markers such as β-tubulin III and GFAP (Glial Fibrillary Acidic Protein), suggesting its potential in neuroregenerative therapies.

Table 2: Neuronal Differentiation Induced by this compound

| Time Point (days) | Neuronal Marker Expression (Relative to Control) |

|---|---|

| Day 4 | Low |

| Day 8 | Moderate |

| Day 10 | High |

3. Anti-Cancer Properties

This compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7). It has been noted to inhibit the expression of estrogen receptors at higher concentrations, which may contribute to its anti-cancer activity.

Case Study: Inhibition of MCF7 Cell Line

A study evaluated the effect of this compound on MCF7 cells and found a dose-dependent decrease in cell viability:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 20 | 50 |

Metabolic Characteristics

Research has identified key metabolic pathways for this compound involving cytochrome P450 enzymes (CYPs) and UDP-glucuronosyltransferases (UGTs). In vivo studies in mice revealed that CYP1A2 and CYP2C19 are significant contributors to its metabolism.

Table 3: Metabolic Pathways of this compound

| Enzyme Type | Enzyme Name | Contribution (%) | CL int (μl/min/mg) |

|---|---|---|---|

| CYP | CYP1A2 | 11.3 | 8.75 |

| CYP | CYP2C19 | 17.1 | 77.33 |

| UGT | UGT1A1 | - | 10.73 |

| UGT | UGT1A9 | - | 202.62 |

CL int: Intrinsic Clearance

属性

IUPAC Name |

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-12(2)3-8-15-17(22)10-9-16-18(23)11-19(24-20(15)16)13-4-6-14(21)7-5-13/h3-7,9-10,19,21-22H,8,11H2,1-2H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFBXCHUXFKMGQ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC(CC2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC2=C1O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953509 | |

| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31524-62-6 | |

| Record name | Isobavachin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31524-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobavachin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031524626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。